molecular formula C42H46N2O19 B12785705 Pradimicin acyl der. CAS No. 145240-35-3

Pradimicin acyl der.

Cat. No.: B12785705
CAS No.: 145240-35-3
M. Wt: 882.8 g/mol
InChI Key: GNFUDEPFJQDQQG-PGSIOSFHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Pradimicin acyl derivatives are synthesized through a series of chemical modifications of the parent pradimicin molecule. The process typically involves the trimethylsilylation of pradimicin, followed by condensation with appropriate alkylating and acylating agents. For example, the 4’-N-alkyl and 4’-N-acyl derivatives of pradimicin are synthesized by reacting trimethylsilylated pradimicin with various alkyl halides and acylating agents in the presence of excess amounts of N,O-bis(trimethylsilyl)acetamide (BSA) in dichloromethane .

Industrial Production Methods

Industrial production of pradimicin acyl derivatives involves large-scale fermentation of Actinomadura hibisca to produce the parent pradimicin compound, followed by chemical modification processes similar to those used in laboratory synthesis. The fermentation process is optimized to maximize the yield of pradimicin, which is then purified and subjected to chemical modifications to produce the desired acyl derivatives .

Chemical Reactions Analysis

Types of Reactions

Pradimicin acyl derivatives undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various alkylated and acylated derivatives of pradimicin, which exhibit improved solubility and antifungal activity compared to the parent compound .

Scientific Research Applications

Mechanism of Action

Pradimicin acyl derivatives exert their effects by binding to terminal D-mannosides on the cell walls of fungi. This binding leads to the formation of a ternary complex consisting of D-mannoside, pradimicin, and calcium, which disrupts the integrity of the fungal cell membrane. Additionally, pradimicin acyl derivatives have shown promise as viral entry inhibitors by binding to N-glycans on the envelopes of viruses, preventing them from entering host cells .

Comparison with Similar Compounds

Pradimicin acyl derivatives are similar to other pradimicin compounds and benanomicins, which also exhibit broad-spectrum antifungal activity. pradimicin acyl derivatives are unique in their improved solubility and enhanced antifungal activity. Similar compounds include:

Pradimicin acyl derivatives stand out due to their chemical modifications, which enhance their solubility and therapeutic potential .

Properties

CAS No.

145240-35-3

Molecular Formula

C42H46N2O19

Molecular Weight

882.8 g/mol

IUPAC Name

2-[[(5S,6S)-5-[5-[acetyl(methyl)amino]-3-hydroxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid

InChI

InChI=1S/C42H46N2O19/c1-12-7-20-26(33(52)23(12)39(56)43-13(2)40(57)58)25-18(10-19-27(34(25)53)30(49)17-8-16(59-6)9-21(46)24(17)29(19)48)31(50)37(20)62-42-36(55)38(28(14(3)61-42)44(5)15(4)45)63-41-35(54)32(51)22(47)11-60-41/h7-10,13-14,22,28,31-32,35-38,41-42,46-47,50-55H,11H2,1-6H3,(H,43,56)(H,57,58)/t13?,14?,22?,28?,31-,32?,35?,36?,37-,38?,41?,42?/m0/s1

InChI Key

GNFUDEPFJQDQQG-PGSIOSFHSA-N

Isomeric SMILES

CC1C(C(C(C(O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)N(C)C(=O)C

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)N(C)C(=O)C

Origin of Product

United States

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